molecular formula C13H10BrNO B1281744 6-Bromopyridin-2-yl p-tolyl ketone CAS No. 87848-95-1

6-Bromopyridin-2-yl p-tolyl ketone

Cat. No.: B1281744
CAS No.: 87848-95-1
M. Wt: 276.13 g/mol
InChI Key: GPAAZRAEAPEXOR-UHFFFAOYSA-N
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Description

6-Bromopyridin-2-yl p-tolyl ketone (CAS 87848-95-1) is a brominated pyridine derivative with the molecular formula C13H10BrNO and an average mass of 276.133 Da . This compound serves as a versatile chemical intermediate and key structural motif in medicinal chemistry research, particularly in the design and synthesis of novel tubulin polymerization inhibitors . These inhibitors represent a promising therapeutic strategy in oncology, as they target the colchicine-binding site and have demonstrated potential to overcome multidrug resistance mechanisms, including P-glycoprotein-mediated resistance and taxol resistance . The molecular scaffold of this compound provides a critical framework for researchers exploring structure-activity relationships (SAR) to optimize metabolic stability and antiproliferative potency in cancer cell lines, such as melanoma and breast cancer . As a supplied chemical, it is intended for use in laboratory research and development purposes only. This product is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromopyridin-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10BrNO/c1-9-5-7-10(8-6-9)13(16)11-3-2-4-12(14)15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAAZRAEAPEXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699618
Record name (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone
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Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87848-95-1
Record name (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone
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Record name (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone
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Record name (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone
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Synthetic Methodologies for 6 Bromopyridin 2 Yl P Tolyl Methanone and Analogues

Strategies for Carbon-Carbon Bond Formation at the Pyridine (B92270) C2 Position

Introduction of the Ketone Moiety

The introduction of the ketone group is the second key transformation in the synthesis of (6-bromopyridin-2-yl)(p-tolyl)methanone. This can be achieved through several methods, including the direct introduction of an acyl group or the oxidation of a precursor.

One common approach is a carbonylative cross-coupling reaction, such as the Stille-carbonylative coupling mentioned earlier, where carbon monoxide is incorporated during the C-C bond formation to directly yield the ketone. nih.gov Palladium-catalyzed carbonylation of haloarenes is a well-established method for producing carbonyl compounds. rsc.org

Another strategy involves a Friedel-Crafts-type acylation. However, a more modern and widely used approach is the palladium-catalyzed acylation of an organometallic reagent. For example, the reaction of an organozinc compound with an aroyl chloride can yield the desired ketone.

Alternatively, the ketone can be formed by the oxidation of a secondary alcohol precursor. For instance, the corresponding (6-bromopyridin-2-yl)(p-tolyl)methanol can be oxidized to the ketone. This precursor alcohol itself can be synthesized via methods such as the addition of a p-tolyl Grignard reagent to 6-bromo-2-pyridinecarboxaldehyde.

Recent research has also demonstrated the direct oxidation of pyridin-2-yl-methanes to the corresponding pyridin-2-yl-methanones using a copper catalyst with water as the oxygen source under mild conditions. rsc.org

Preparative Routes Involving Pyridine Ring Formation

Instead of modifying a pre-existing pyridine ring, these methods construct the substituted pyridine skeleton from acyclic precursors.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. acsgcipr.org Several named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses, fall under this category and are widely used to construct functionalized pyridines. acsgcipr.orgbaranlab.org These reactions typically involve the condensation of carbonyl compounds with an amine source, often ammonia (B1221849) or ammonium (B1175870) acetate, to build the pyridine ring. baranlab.orgacsgcipr.org While these methods offer a high degree of flexibility in introducing various substituents, they can sometimes be slow and result in moderate yields, though techniques like microwave heating can improve efficiency. acsgcipr.org The synthesis of 1,4-diazepines, which are structurally related to pyridines, has been achieved through a multicomponent [5+2] cycloaddition, highlighting the power of such strategies. acs.org

Electrocyclization reactions are powerful tools for the formation of cyclic systems. A notable example is the aza-6π electrocyclization, which can be used to construct pyridine rings. organic-chemistry.orgrsc.org This process often involves the in-situ generation of a 1-azatriene, which then undergoes a thermally or photochemically induced cyclization to form a dihydropyridine, followed by oxidation to the aromatic pyridine. organic-chemistry.org This approach has been utilized in the synthesis of various pyridine-containing natural products. rsc.org

Table 2: Comparison of Pyridine Ring Formation Strategies
MethodDescriptionKey FeaturesReference
Multi-component CyclizationCombination of three or more components in one pot to form the pyridine ring.High atom economy, convergent synthesis. Can be slow with moderate yields. acsgcipr.org
ElectrocyclizationFormation of the pyridine ring via a pericyclic reaction, typically an aza-6π electrocyclization.High efficiency and can be used for complex molecules. Often requires a subsequent oxidation step. organic-chemistry.orgrsc.org

Precursor Design and Functional Group Interconversion Strategies

The synthesis of (6-bromopyridin-2-yl)(p-tolyl)methanone often relies on the careful design of precursors and the strategic use of functional group interconversions (FGIs). For instance, a common precursor might be a 6-bromo-2-cyanopyridine. The cyano group can be converted to a ketone through reaction with a Grignard reagent (e.g., p-tolylmagnesium bromide) followed by hydrolysis.

Functional group interconversions are crucial for manipulating molecules to achieve the desired final product. organic-chemistry.org For example, a carboxylic acid derivative on the pyridine ring could be converted to an acyl chloride, which is then used in a Friedel-Crafts type reaction. Similarly, a nitro group could be reduced to an amino group, which can then be diazotized and substituted to introduce the bromo substituent. The strategic placement and manipulation of functional groups are key to a successful synthesis.

Methodological Advancements in Asymmetric Synthesis Relevant to Pyridyl Ketones

The enantioselective synthesis of chiral alcohols derived from pyridyl ketones is a critical transformation in organic chemistry, providing access to valuable building blocks for pharmaceuticals and chiral ligands. Significant progress has been made in developing asymmetric methods for the reduction of the prochiral carbonyl group in pyridyl ketones, leading to the formation of enantioenriched secondary alcohols. These advancements primarily revolve around catalytic asymmetric hydrogenation, transfer hydrogenation, and other reductive methodologies.

A prominent and efficient strategy for the asymmetric reduction of ketones is transfer hydrogenation. mdpi.comwikipedia.org This method involves the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone substrate, mediated by a chiral catalyst. wikipedia.orgmdpi.com Ruthenium(II) complexes, particularly those developed by Noyori and coworkers, have proven to be highly effective for this purpose. mdpi.commdpi.com These catalysts typically feature a chiral diamine ligand, like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and an arene ligand. mdpi.comresearchgate.net The mechanism involves the formation of a ruthenium hydride species which then delivers hydrogen to the ketone in an enantioselective manner. mdpi.com For aryl-pyridyl ketones, this method has demonstrated high efficiency and enantioselectivity. chim.it

Catalytic asymmetric hydrogenation, which uses molecular hydrogen as the reductant, is another powerful technique. mdpi.comthieme-connect.com This approach often requires transition metal catalysts, with rhodium and ruthenium being the most common. chim.itthieme-connect.com For instance, a rhodium-based catalyst, [Rh(COD)binapine]BF4, has been effectively used for the asymmetric hydrogenation of 2-pyridyl alkyl/aryl ketones, yielding the corresponding alcohols with excellent yields and high enantioselectivity. chim.it The success of these reactions is often dependent on the careful design of chiral phosphine (B1218219) ligands that coordinate to the metal center and create a chiral environment for the reduction. mdpi.com

Visible-light-promoted asymmetric synthesis has also emerged as a novel approach. One such method involves the catalytic asymmetric alkylation of heteroaryl ketones. This strategy can employ a combination of a chiral Lewis acid catalyst, a photoredox catalyst, and a hydrogen atom transfer mediator to achieve the enantioselective addition of alkyl groups to the ketone. acs.org

Biocatalysis offers a green and highly selective alternative for the reduction of pyridyl ketones. Baker's yeast, for example, has been used in the asymmetric reduction of α,β-unsaturated ketones that contain a pyridyl ring, producing optically active α-substituted ketones with high stereoselectivity. scribd.com Alcohol dehydrogenases (ADHs) are another class of enzymes that catalyze the reversible reduction of ketones to alcohols with high chemo-, regio-, and enantioselectivity. researchgate.net

The following tables summarize some of the key findings in the asymmetric synthesis of pyridyl ketones, showcasing the variety of catalysts and conditions employed to achieve high enantioselectivity.

Table 1: Catalytic Asymmetric Transfer Hydrogenation of Pyridyl Ketones

Catalyst/Ligand Substrate Type Hydrogen Donor Yield (%) Enantiomeric Excess (ee, %) Reference
RuCl(S,S)-TsDPEN Aryl Heteroaryl Ketones i-PrOH High Up to 99 researchgate.net
(R,R)-3C-tethered catalyst o-Hydroxy Benzophenones i-PrOH High High mdpi.com
[RuCl2(p-cymene)]2 / (1R,2S)-(+)-1-amino-2-indanol derived ligand Acetophenone (model substrate) i-PrOH 70 91 mdpi.com

This table presents a selection of catalyst systems for the asymmetric transfer hydrogenation of ketones, highlighting the high enantioselectivities achievable for substrates structurally related to pyridyl ketones.

Table 2: Catalytic Asymmetric Hydrogenation and Other Methods for Pyridyl Ketones

Method Catalyst/Reagent Substrate Type Yield (%) Enantiomeric Excess (ee, %) Reference
Asymmetric Hydrogenation [Rh(COD)binapine]BF4 2-Pyridine alky/aryl ketones Excellent Excellent chim.it
Asymmetric Hydrogenation (DKR) [RuCl2((S)-Binap)((R)-DMAPEN)] Aryl heterocycloalkyl ketones 95-100 94-99 thieme-connect.com
Visible-Light Alkylation Er(III)-based chiral Lewis acid / Ir(III) photoredox catalyst Heteroaryl-based ketones Up to 97 Up to 96 acs.org
Biocatalytic Reduction Baker's yeast α,β-unsaturated pyridyl ketones - Excellent scribd.com

This table showcases various advanced methodologies for the asymmetric synthesis of chiral alcohols from pyridyl ketones, including hydrogenation, visible-light-induced reactions, and biocatalysis. DKR refers to Dynamic Kinetic Resolution.


Chemical Reactivity and Mechanistic Investigations of 6 Bromopyridin 2 Yl P Tolyl Methanone

Electrophilic and Nucleophilic Character of the Pyridine (B92270) Ring

The pyridine ring in (6-Bromopyridin-2-yl)(p-tolyl)methanone is expected to exhibit a dual reactivity profile. The nitrogen atom imparts a degree of electron-deficiency to the ring, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen. Conversely, the bromine atom and the p-tolyl ketone group influence the electron distribution and steric accessibility of the ring.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine-Substituted Position

The presence of a bromine atom on the electron-deficient pyridine ring suggests that the compound could undergo nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a nucleophile would displace the bromide ion. The rate and success of this substitution would be influenced by the nature of the nucleophile, the reaction conditions (temperature, solvent, and presence of a catalyst), and the electronic effects of the p-tolyl ketone group. However, specific studies detailing the SNAr reactivity of (6-Bromopyridin-2-yl)(p-tolyl)methanone, including reaction conditions and yields with various nucleophiles, are not presently available in the reviewed literature.

Reactivity of the Carbonyl Group: Nucleophilic Additions and Condensations

The ketone functional group is a primary site for a variety of nucleophilic addition and condensation reactions. The electrophilic carbon atom of the carbonyl is susceptible to attack by a range of nucleophiles.

The Wittig reaction is a powerful method for the synthesis of alkenes from ketones or aldehydes. masterorganicchemistry.combldpharm.com It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). rsc.orgmagritek.com For (6-Bromopyridin-2-yl)(p-tolyl)methanone, a Wittig reaction would be expected to convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene. The specific conditions and outcomes of such a reaction with this particular ketone have not been reported.

Grignard reagents are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. masterorganicchemistry.com The reaction of (6-Bromopyridin-2-yl)(p-tolyl)methanone with a Grignard reagent (R-MgX) would be anticipated to yield a tertiary alcohol where the 'R' group from the Grignard reagent and the p-tolyl group are attached to the former carbonyl carbon. Despite the general reliability of this reaction, specific examples with (6-Bromopyridin-2-yl)(p-tolyl)methanone, including yields and characterization of the resulting alcohols, are not documented in the available literature.

Aldol (B89426) condensations typically involve the reaction of an enolate with a carbonyl compound. rug.nl In the case of (6-Bromopyridin-2-yl)(p-tolyl)methanone, it could potentially act as the electrophilic partner in a crossed aldol condensation with another enolizable ketone or aldehyde. However, since the alpha-carbon to the ketone on the p-tolyl group has protons, it could also potentially form an enolate under strongly basic conditions. No specific studies on the aldol condensation reactions involving this compound have been found.

Ketones are known to react with alcohols in the presence of an acid catalyst to form ketals, which are useful as protecting groups for the carbonyl functionality. It is expected that (6-Bromopyridin-2-yl)(p-tolyl)methanone would undergo ketalization under appropriate conditions. Similarly, the formation of other carbonyl derivatives such as imines and hydrazones should be possible. However, specific experimental details and characterization data for such derivatives of (6-Bromopyridin-2-yl)(p-tolyl)methanone are not reported in the surveyed scientific literature.

Role of the Bromine Atom in Diverse Reaction Pathways

The carbon-bromine bond on the electron-deficient pyridine ring is the most versatile site for synthetic modification. The bromine atom serves as an excellent leaving group and an activation point for numerous transition metal-catalyzed reactions.

The bromine atom at the 6-position of the pyridine ring renders the carbon atom electrophilic, making it highly susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This activation is the crucial first step in a variety of powerful cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex pharmaceuticals and organic materials.

The most prominent cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or ester. It is a robust and widely used method for forming biaryl or vinyl-aryl bonds. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent like aqueous DME or dioxane. nih.govmdpi.com The versatility of this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents by replacing the bromine atom. mdpi.commdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds. researchgate.net (6-Bromopyridin-2-yl)(p-tolyl)methanone can react with primary or secondary amines in the presence of a palladium catalyst (often with specialized phosphine (B1218219) ligands like BINAP) and a strong base (like NaOt-Bu) to yield the corresponding 6-amino- or 6-dialkylamino-pyridine derivatives. chemspider.comorganic-chemistry.org This reaction is a cornerstone for the synthesis of arylamines. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction uses a dual catalytic system of palladium and copper(I) to couple the bromopyridine with a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically run under mild conditions with a base like triethylamine, which can also serve as the solvent. wikipedia.orgscirp.org This method is highly effective for synthesizing substituted alkynes and conjugated enynes. scirp.org

Heck Reaction: This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the bromopyridine with an alkene. The reaction typically requires a palladium catalyst and a base, and it demonstrates excellent selectivity for trans products.

The following table summarizes these key cross-coupling reactions, highlighting their general conditions and the type of bond formed.

Reaction NameCoupling PartnerCatalyst System (Typical)Base (Typical)Bond Formed
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄C-C (Aryl/Vinyl)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / BINAPNaOt-BuC-N
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NC-C (Alkynyl)
Heck AlkenePd(OAc)₂Et₃N, K₂CO₃C-C (Alkenyl)

Beyond two-electron processes like cross-coupling, the bromine atom can also participate in one-electron transfer pathways to generate radical intermediates. Under photoredox catalysis, visible light can be used to excite a photocatalyst which then initiates a single-electron transfer (SET) to the bromopyridine. The reduction potential of 2-bromopyridine (B144113) is within the range accessible by common iridium-based photocatalysts. nih.gov

This electron transfer results in the formation of a radical anion, which rapidly undergoes mesolytic cleavage of the weak carbon-bromine bond to produce a pyridyl radical and a bromide anion. nih.gov This highly reactive pyridyl radical can then engage in various transformations:

Hydroarylation of Olefins: The pyridyl radical can add to electron-rich or electron-neutral olefins in an anti-Markovnikov fashion to form a new carbon-centered radical. This intermediate can then be trapped by a hydrogen atom donor to complete the hydroarylation process. nih.gov

Radical-Nucleophilic Substitution (SRN1): In photostimulated reactions, the pyridyl radical can be trapped by nucleophiles, such as nitrile-stabilized carbanions, in a chain reaction mechanism. acs.org

These radical-based methods offer alternative strategies for functionalizing the pyridine ring under mild conditions, complementing the more established transition metal-catalyzed approaches.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the detailed mechanisms of the reactions involving (6-Bromopyridin-2-yl)(p-tolyl)methanone is crucial for optimizing reaction conditions and expanding their scope. Kinetic and isotopic labeling studies are powerful tools for this purpose.

For instance, in the Suzuki-Miyaura reaction, kinetic analysis can help determine the rate-determining step of the catalytic cycle, which typically consists of oxidative addition, transmetalation, and reductive elimination. Studies on similar bromopyridine systems have combined kinetic analysis with computational methods to gain deep insights into the mechanism. uzh.ch The reaction rate's dependence on the concentration of the aryl halide, boronic acid, base, and catalyst can reveal which step is the slowest. For example, first-order kinetics with respect to the palladium complex concentration after the transmetalation step suggests that reductive elimination is rate-determining. libretexts.org

Isotopic labeling, particularly using deuterium (B1214612), is invaluable for tracking the fate of specific atoms throughout a reaction. In the Buchwald-Hartwig amination, deuterium can be incorporated into one of the starting materials to probe C-H or N-H bond activation steps. youtube.com Similarly, deuterium-labeling experiments in Suzuki couplings have confirmed that the reductive elimination step is intramolecular. libretexts.org By synthesizing a deuterated version of (6-Bromopyridin-2-yl)(p-tolyl)methanone or its coupling partner, one could precisely follow the bond-forming events and rule out alternative mechanistic pathways. Such studies provide definitive evidence for proposed intermediates and transition states, moving beyond speculation to a concrete understanding of the reaction pathway. researchgate.netnih.gov

Stability and Transformations of the Ketone Moiety

The ketone moiety in (6-Bromopyridin-2-yl)(p-tolyl)methanone is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions that target the C-Br bond. This stability allows for the selective functionalization of the pyridine ring without protecting the ketone group. However, the carbonyl group is also a reactive site that can undergo its own set of transformations.

Stability: The ketone remains intact during Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which typically run under basic or neutral conditions at temperatures ranging from room temperature to around 100-110 °C. This demonstrates the robustness of the ketone under these specific catalytic systems.

Transformations: The ketone can be targeted with specific reagents to achieve further molecular diversification:

Reduction: The ketone can be selectively reduced to a secondary alcohol, (6-Bromopyridin-2-yl)(p-tolyl)methanol. This can be achieved using various reducing agents. Catalytic transfer hydrogenation, using a hydrogen source like formic acid or isopropanol (B130326) in the presence of a cobalt or magnesium oxide catalyst, is an effective method. researchgate.netrsc.org Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are also capable of this reduction. acs.org Complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) can be accomplished under harsher conditions like the Clemmensen (zinc-mercury amalgam in HCl) or Wolff-Kishner (hydrazine in base) reductions. youtube.com

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by organometallic nucleophiles. For example, reaction with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) would lead to the formation of a tertiary alcohol after an aqueous workup. nih.govresearchgate.net This allows for the introduction of a new alkyl or aryl group at the carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a classic method for converting ketones into alkenes. masterorganicchemistry.comwikipedia.org Reaction of (6-Bromopyridin-2-yl)(p-tolyl)methanone with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CR₂), would replace the carbonyl oxygen with the CR₂ group from the ylide, forming a substituted alkene. This olefination is a powerful tool for C=C bond formation. nih.govresearchgate.net

Derivatization and Post Synthetic Modification Strategies

Functionalization of the Pyridine (B92270) Core

The bromine atom on the pyridine ring is a key handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Additionally, the pyridine nitrogen and the adjacent ketone group can participate in cyclization reactions to form fused heterocyclic systems.

Introduction of Additional Electrophilic or Nucleophilic Substituents

The bromine atom at the 6-position of the pyridine ring is amenable to substitution through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to synthesize biaryl and heteroaryl-aryl compounds. For instance, the coupling of a bromopyridine with an arylboronic acid can proceed using a catalyst system like Pd(dppf)Cl₂ with a base such as K₂CO₃ in a solvent like dimethoxyethane at elevated temperatures. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the bromopyridine and a primary or secondary amine. wikipedia.org This is a highly versatile method for synthesizing arylamines. Typical conditions involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a solvent like toluene. masterorganicchemistry.com

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. rsc.org The reaction is typically catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. rsc.orgrsc.org This method is instrumental in the synthesis of alkynyl-substituted pyridines.

A summary of potential cross-coupling reactions on the pyridine core is presented below:

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(dppf)Cl₂ / K₂CO₃6-Arylpyridin-2-yl p-tolyl ketone
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAP / NaOtBu6-Aminopyridin-2-yl p-tolyl ketone
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N6-Alkynylpyridin-2-yl p-tolyl ketone

Heterocyclic Annulation Reactions and Ring System Expansion

The inherent structure of 2-acylpyridines provides a template for the construction of fused heterocyclic systems. The pyridine nitrogen can act as a nucleophile, and the ketone can be a precursor to functionalities that participate in cyclization.

One strategy involves the reaction of N-acetyl hydrazones of acylcycloalkenes with vinyl azides, catalyzed by palladium, to form fused pyridine scaffolds. bohrium.comnih.gov While this specific example involves a cycloalkene, the principle can be adapted. For 6-Bromopyridin-2-yl p-tolyl ketone, conversion of the ketone to a suitable derivative, such as an N-acetyl hydrazone, could enable intramolecular cyclization or intermolecular reactions leading to fused systems.

Another approach involves tandem cycloaddition/cycloreversion reactions of 1,4-oxazin-2-one intermediates with alkynes to yield highly substituted pyridines. nih.gov By analogy, derivatization of the ketone in this compound could potentially lead to intermediates that undergo similar transformations to build fused ring systems.

Transformations of the p-Tolyl Moiety

The p-tolyl group offers two main sites for modification: the methyl group and the aromatic ring itself.

Modifications on the Methyl Group

The benzylic methyl group is susceptible to radical halogenation and oxidation.

Benzylic Bromination: The methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (2,2'-azobisisobutyronitrile) or under light irradiation. youtube.comchadsprep.com This reaction introduces a bromine atom, creating a reactive handle for further nucleophilic substitution or organometallic reactions. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or 1,2-dichlorobenzene. researchgate.net

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions. This transformation would yield the corresponding benzoic acid derivative.

Aromatic Functionalization

The p-tolyl ring can undergo electrophilic aromatic substitution, although the existing acyl group is deactivating.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The directing effect of the ketone and methyl groups will influence the position of nitration.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comwikipedia.org The ketone group on the starting material is deactivating, which can make this reaction challenging. masterorganicchemistry.comwikipedia.org

Chemical Conversions of the Ketone Functionality

The ketone group is a versatile functional group that can be converted into a variety of other functionalities, including alcohols, alkenes, and amines.

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net This reaction converts the carbonyl group into a hydroxyl group.

Wittig Reaction and Horner-Wadsworth-Emmons Reaction: These reactions are powerful methods for converting ketones into alkenes. tcichemicals.com

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the ketone, forming an alkene and triphenylphosphine (B44618) oxide. mdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction is a variation that uses a phosphonate (B1237965) carbanion and often provides better E-selectivity for the resulting alkene. nih.gov

A comparison of these two olefination reactions is provided below:

ReactionReagentKey Features
WittigPhosphorus YlideCan be used for a wide range of aldehydes and ketones. Stereoselectivity can vary.
Horner-Wadsworth-EmmonsPhosphonate CarbanionOften provides higher E-selectivity. The phosphate (B84403) byproduct is water-soluble, simplifying purification.

Reductive Amination: The ketone can be converted into an amine through reductive amination. google.com This one-pot reaction involves the initial formation of an imine or enamine by reacting the ketone with a primary or secondary amine, followed by in-situ reduction with a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. nih.govresearchgate.netresearchgate.net

Incorporation into Polycyclic and Supramolecular Architectures

The structural features of this compound make it an attractive building block for the construction of larger, more complex molecular systems.

The pyridine nitrogen and the ketone oxygen can act as a bidentate chelate ligand, similar to the well-studied di(2-pyridyl) ketone, allowing for the formation of coordination complexes with a variety of metal ions. nih.gov The resulting metallo-supramolecular structures can have interesting photophysical, catalytic, or magnetic properties.

Furthermore, the pyridine ring can participate in hydrogen bonding interactions. For example, the pyridine nitrogen is a good hydrogen bond acceptor and can interact with hydrogen bond donors like carboxylic acids to form predictable supramolecular synthons. acs.org This self-assembly process can lead to the formation of highly ordered crystalline materials, including co-crystals and molecular aggregates. acs.orgrsc.org

The bromine atom on the pyridine ring is a key functional handle for further elaboration through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions allow for the attachment of new aryl, alkyl, or amino groups, enabling the synthesis of extended polycyclic aromatic systems or complex, multi-component molecular architectures. The synthesis of polycyclic compounds containing pyridine fragments is an active area of research. chemintech.ru

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Molecule Synthesis

The presence of a bromine atom on the pyridine (B92270) ring allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the straightforward introduction of diverse functionalities at the 6-position of the pyridine ring.

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form new C-C bonds, leading to biaryl or styrylpyridine derivatives.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups, which can be further functionalized or used to construct extended π-conjugated systems.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form 6-aminopyridine derivatives, a common motif in pharmacologically active compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

The ketone group can also be transformed through various reactions, such as reduction to a secondary alcohol, which can introduce a chiral center, or conversion to an imine for further derivatization. This versatility makes it a key intermediate in the synthesis of complex, biologically active molecules and other high-value chemical entities.

Table 1: Representative Cross-Coupling Reactions of 6-Bromopyridin-2-yl p-tolyl ketone

Coupling PartnerCatalyst/ConditionsProduct Type
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C(6-Phenylpyridin-2-yl)(p-tolyl)methanone
EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt(6-((Trimethylsilyl)ethynyl)pyridin-2-yl)(p-tolyl)methanone
MorpholinePd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C(6-Morpholinopyridin-2-yl)(p-tolyl)methanone

Precursor for Ligand Synthesis in Coordination Chemistry

The 2-pyridyl ketone moiety is a well-established structural motif for the construction of ligands for coordination chemistry. The ability to functionalize both the pyridine ring (via the bromo group) and the ketone group allows for the synthesis of a wide range of ligand architectures with tunable steric and electronic properties.

Modification of the bromo group through cross-coupling reactions can lead to a variety of substituted 2-aroylpyridine ligands. For instance, reaction with another pyridine-containing organometallic reagent can lead to the formation of bipyridyl-based ligands. Subsequent transformation of the ketone, for example, into an imine or an alcohol, can introduce additional coordination sites, allowing for the creation of bidentate (N,N or N,O) or tridentate ligands. These ligands are crucial for the development of catalysts for a variety of organic transformations and for the construction of complex coordination compounds with interesting magnetic or photophysical properties.

The ketone functionality is a key handle for the introduction of chirality. Asymmetric reduction of the ketone using chiral reducing agents can lead to the formation of enantiomerically enriched secondary alcohols. These chiral alcohols can then be used as ligands themselves or be further derivatized to create more complex chiral ligand scaffolds. For example, etherification or esterification of the alcohol can introduce additional coordinating groups. Such chiral ligands are of high interest for asymmetric catalysis, where they can induce stereoselectivity in a wide range of chemical reactions. The combination of a chiral center alpha to the pyridine nitrogen allows for the creation of effective chiral environments around a coordinated metal center.

Table 2: Synthesis of Potential Ligand Scaffolds from this compound

Reaction TypeReagentsResulting Ligand Type
Suzuki Coupling & Reduction1. 2-Pyridylzinc chloride, Pd(PPh₃)₄ 2. NaBH₄Bipyridyl alcohol (potential N,N,O-tridentate)
Asymmetric ReductionChiral borane (B79455) reagent (e.g., (R)-CBS)Chiral pyridyl alcohol (potential N,O-bidentate)
Imine Condensation2-AminoethanolPyridyl imine with hydroxyl group (potential N,N,O-tridentate)

Role in the Preparation of Advanced Materials

The structural features of this compound make it a promising precursor for the synthesis of advanced materials with applications in electronics and materials science.

While direct application of this specific ketone in dye-sensitized solar cells (DSSCs) is not widely reported, its derivatives possess the necessary structural elements. psu.eduiust.ac.irpsu.eduscirp.orgedelweisspublications.com The pyridine ring can act as an anchoring group to bind to the semiconductor oxide surface (e.g., TiO₂) in a DSSC. psu.edupsu.eduscirp.orgedelweisspublications.com The tolyl group and the ketone can be part of a larger π-conjugated system that acts as the light-harvesting portion of the dye. By extending the conjugation through reactions at the bromo position, for example, via Sonogashira or Heck coupling, it is possible to create donor-π-acceptor (D-π-A) dyes. In such a design, the tolyl group could be part of the donor, the pyridine and the extended conjugation the π-bridge, and the ketone, or a derivative thereof, part of the acceptor moiety that injects electrons into the semiconductor. The tunability of the structure through the versatile reactivity of the starting ketone allows for the systematic optimization of the photophysical properties of the resulting dyes.

The difunctional nature of this compound makes it a potential monomer for the synthesis of functional polymers. For instance, polymerization through repetitive cross-coupling reactions (e.g., Suzuki or Stille polycondensation) can lead to the formation of conjugated polymers. These polymers, containing the pyridyl ketone moiety in the backbone or as a pendant group, could exhibit interesting electronic, optical, or metal-coordinating properties. Such materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as sensory materials.

Furthermore, derivatives of this ketone can be used as building blocks for metal-organic frameworks (MOFs). universityofgalway.iersc.orgnih.govnih.gov For example, oxidation of the tolyl methyl group to a carboxylic acid and subsequent reaction at the bromo position to introduce another carboxylic acid would yield a dicarboxylic acid linker. Such a linker, with its defined geometry and coordinating pyridine nitrogen, could be used to construct porous MOFs with potential applications in gas storage, separation, and catalysis.

Intermediate in the Synthesis of Other Biologically Relevant Scaffolds

The utility of this compound as a precursor is prominently demonstrated in the synthesis of potent dual inhibitors of the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). oncoscience.usnih.gov These receptors are key players in cell growth and proliferation, and their dysregulation is implicated in various forms of cancer. oncoscience.us The development of small molecule inhibitors that can simultaneously target both HER2 and EGFR is a significant strategy in cancer therapy. nih.gov

A notable example is the synthesis of TAK-285 (also known as compound 34e ), a clinical candidate investigated for its dual inhibitory action. nih.gov The synthetic pathway to TAK-285 and its analogues commences with this compound, highlighting the compound's importance in medicinal chemistry.

Synthesis of Key Intermediates

The initial and critical step in the synthetic sequence involves the transformation of the bromo-substituent on the pyridine ring. A Sonogashira coupling reaction is employed to introduce an alkyne group at the 6-position of the pyridine ring. This reaction typically involves coupling this compound with a protected alkyne, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This transformation yields the key intermediate, (6-ethynylpyridin-2-yl)(p-tolyl)methanone.

The following table outlines the key synthetic transformation starting from this compound:

Starting MaterialReagents and ConditionsProductReaction Type
(6-Bromopyridin-2-yl)(p-tolyl)methanoneEthynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF(6-((Trimethylsilyl)ethynyl)pyridin-2-yl)(p-tolyl)methanoneSonogashira Coupling
(6-((Trimethylsilyl)ethynyl)pyridin-2-yl)(p-tolyl)methanoneK₂CO₃, MeOH(6-Ethynylpyridin-2-yl)(p-tolyl)methanoneDesilylation

This initial sequence provides the foundation for building the complex pyrrolo[3,2-d]pyrimidine core, which is then further elaborated to produce potent kinase inhibitors like TAK-285. nih.gov

The research findings underscore the strategic importance of this compound as a building block in the synthesis of targeted cancer therapeutics. The ability to functionalize the pyridine ring via cross-coupling reactions, while retaining the essential p-tolyl ketone moiety, allows for the systematic development of novel and potent dual HER2/EGFR inhibitors. nih.gov

Catalytic Aspects Associated with 6 Bromopyridin 2 Yl P Tolyl Methanone and Its Derivatives

Role as a Ligand Component in Homogeneous and Heterogeneous Catalysis

The core of (6-Bromopyridin-2-yl)(p-tolyl)methanone's potential in catalysis lies in its ability to act as a precursor to sophisticated ligands. The pyridyl nitrogen can readily coordinate to a metal center, while the bromo- and keto- functionalities provide handles for further modification to create bidentate or pincer-type ligands. These modified ligands can then be used to stabilize and electronically tune metal catalysts for a variety of reactions.

Metal-Catalyzed Hydrogenation Reactions (e.g., Ketone Transfer Hydrogenation)

While direct studies employing (6-Bromopyridin-2-yl)(p-tolyl)methanone in hydrogenation are not extensively documented, the structural elements of the molecule are highly relevant to this field. The pyridyl-ketone framework is a precursor to chiral amino-alcohol ligands upon reduction of the ketone and subsequent modification. Such ligands are known to be effective in asymmetric transfer hydrogenation of ketones.

For instance, the reduction of the ketone in (6-Bromopyridin-2-yl)(p-tolyl)methanone would yield (6-Bromopyridin-2-yl)(p-tolyl)methanol. This alcohol, in combination with the pyridyl nitrogen, can form a bidentate ligand. Ruthenium complexes bearing similar pyridyl-alcohol ligands have demonstrated activity in the transfer hydrogenation of ketones, a process with wide applications in the synthesis of chiral alcohols. The general reaction scheme involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326), to a ketone, facilitated by a metal complex.

The effectiveness of such a catalyst derived from (6-Bromopyridin-2-yl)(p-tolyl)methanone would depend on factors like the steric and electronic properties of the tolyl group and the influence of the bromo-substituent on the pyridine (B92270) ring's basicity.

Table 1: Potential Ligand Modifications of (6-Bromopyridin-2-yl)(p-tolyl)methanone for Hydrogenation Catalysis

Starting MaterialModification ReactionResulting Ligand TypePotential Metal ComplexTarget Reaction
(6-Bromopyridin-2-yl)(p-tolyl)methanoneReduction of ketonePyridyl-alcoholRuthenium(II)Transfer Hydrogenation
(6-Bromopyridin-2-yl)(p-tolyl)methanoneReductive aminationPyridyl-amineIridium(III)Asymmetric Hydrogenation

Cross-Coupling Catalysis

The presence of a bromo-substituent on the pyridine ring makes (6-Bromopyridin-2-yl)(p-tolyl)methanone a prime candidate for involvement in cross-coupling reactions, not just as a substrate but as a modifiable ligand precursor. The bromine atom can be substituted with various functional groups, such as phosphines, through reactions like the Hirao or Michaelis-Arbuzov reactions. This would transform the molecule into a P,N-bidentate ligand.

Palladium and nickel complexes bearing P,N-ligands are workhorses in cross-coupling catalysis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. A ligand derived from (6-Bromopyridin-2-yl)(p-tolyl)methanone could potentially be employed in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. The tolyl group could provide beneficial steric bulk, influencing the selectivity and activity of the catalytic system.

For example, a phosphine-substituted derivative, (6-(diphenylphosphino)pyridin-2-yl)(p-tolyl)methanone, could chelate to a palladium(II) precursor to form a catalytically active species. The performance of such a catalyst in a Suzuki coupling, for instance, would be evaluated by its ability to promote the reaction between an aryl halide and an arylboronic acid to form a biaryl product.

Table 2: Potential Cross-Coupling Reactions Utilizing Ligands Derived from (6-Bromopyridin-2-yl)(p-tolyl)methanone

Ligand DerivativeMetalCross-Coupling ReactionSubstrate 1Substrate 2Product Type
(6-(diphenylphosphino)pyridin-2-yl)(p-tolyl)methanonePalladiumSuzuki CouplingAryl halideArylboronic acidBiaryl
(6-(diphenylphosphino)pyridin-2-yl)(p-tolyl)methanonePalladiumHeck CouplingAryl halideAlkeneSubstituted Alkene
(6-(N,N-dimethylamino)pyridin-2-yl)(p-tolyl)methanonePalladiumBuchwald-Hartwig AminationAryl halideAmineArylamine

Potential for Organocatalysis or Cooperative Catalysis in Specific Transformations

Beyond its role in metal-based catalysis, derivatives of (6-Bromopyridin-2-yl)(p-tolyl)methanone hold potential in the realm of organocatalysis and cooperative catalysis. The pyridyl nitrogen, being a Lewis basic site, can act as a hydrogen bond acceptor or a general base to activate substrates.

Furthermore, the ketone functionality can be converted into an imine by condensation with a primary amine. If a chiral amine is used, the resulting chiral imine could serve as an organocatalyst for asymmetric reactions, such as Michael additions or aldol (B89426) reactions.

In the context of cooperative catalysis, a ligand derived from (6-Bromopyridin-2-yl)(p-tolyl)methanone could be designed to have both a metal-binding site and an organocatalytic moiety. For example, the bromo-substituent could be replaced with a secondary amine, which could participate in enamine catalysis, while the pyridyl-ketone part coordinates to a metal center. This dual activation mode could lead to enhanced reactivity and selectivity in certain transformations.

While specific examples are yet to be reported in the literature, the structural features of (6-Bromopyridin-2-yl)(p-tolyl)methanone provide a fertile ground for the design and exploration of new catalytic systems.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Chemical Shift and Connectivity Analysis

¹H (proton) and ¹³C (carbon-13) NMR are the most fundamental NMR experiments. For 6-Bromopyridin-2-yl p-tolyl ketone, one would expect to observe distinct signals for each unique proton and carbon atom.

Expected ¹H NMR Data: The ¹H NMR spectrum would show signals corresponding to the protons on the p-tolyl ring and the bromopyridine ring. The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ) would be influenced by the electron-withdrawing bromine atom and the carbonyl group, as well as the electron-donating methyl group. Protons on the pyridine (B92270) ring would typically appear at lower field (higher ppm) compared to those on the tolyl ring.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon would be readily identifiable by its characteristic downfield chemical shift (typically in the 190-200 ppm range). The carbons attached to the bromine and nitrogen atoms would also have distinct chemical shifts.

A hypothetical data table for the primary NMR data is presented below:

Atom TypeExpected Chemical Shift Range (ppm)Multiplicity
Aromatic Protons (Pyridine)7.5 - 8.5Doublet, Triplet
Aromatic Protons (Tolyl)7.0 - 8.0Doublet
Methyl Protons~2.4Singlet
Carbonyl Carbon190 - 200Singlet
Aromatic Carbons120 - 160-
Methyl Carbon~21-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding framework and spatial arrangement, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the identification of adjacent protons within the pyridine and tolyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for connecting the p-tolyl ring to the carbonyl group and the carbonyl group to the bromopyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. This would provide insights into the preferred conformation of the molecule, for example, the relative orientation of the two aromatic rings.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group.

A hypothetical data table for the expected IR absorptions is as follows:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1660 - 1680Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aromatic)3000 - 3100Medium to Weak
C-Br500 - 600Medium to Strong
C-N1000 - 1350Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₃H₁₀BrNO), HRMS would confirm this formula with a high degree of confidence. The isotopic pattern observed due to the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) would be a key diagnostic feature.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation would likely involve cleavage at the bonds adjacent to the carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. The absorption maxima (λ_max) provide information about the extent of conjugation in a molecule. This compound contains two aromatic rings and a carbonyl group, forming a conjugated system. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions. The exact wavelengths of these absorptions would be characteristic of the specific electronic structure of the molecule.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the connectivity and conformation of the molecule, including the planarity of the aromatic rings and the dihedral angle between them.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides detailed information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. To date, specific, in-depth research findings from XPS analysis conducted directly on "this compound" are not extensively available in the public domain.

However, based on the fundamental principles of XPS and data from analogous compounds—including brominated aromatic systems, pyridyl derivatives, and ketones—a theoretical framework for the expected XPS data can be established. This provides a predictive overview of the core level binding energies for the constituent elements: bromine, nitrogen, carbon, and oxygen.

Predicted Core Level Binding Energies

The chemical environment of each atom in "this compound" influences the binding energy of its core electrons. The electronegativity of neighboring atoms and the nature of the chemical bonds (single, double, aromatic) cause chemical shifts in the binding energies, allowing for the differentiation of atoms in various functional groups.

A survey scan of the compound would reveal the presence of Br, N, C, and O. High-resolution scans of the Br 3d, N 1s, C 1s, and O 1s regions would provide detailed information about the chemical states.

Table 1: Predicted High-Resolution XPS Data for this compound

Element Orbital Predicted Binding Energy (eV) Chemical Species Assignment
BromineBr 3d₅/₂~70-71C-Br bond on the pyridine ring
NitrogenN 1s~399-400Pyridinic nitrogen
CarbonC 1s~284.5-285.0Aromatic C-C/C-H (p-tolyl & pyridine rings)
~285.5-286.5C-N in the pyridine ring
~286.0-287.0C-Br in the pyridine ring
~287.5-288.5C=O (ketone)
OxygenO 1s~531-532C=O (ketone)

Note: These are predicted values based on typical binding energies for similar functional groups and may vary in an actual experimental setting.

Detailed Research Findings (Hypothetical)

In a hypothetical XPS analysis, the C 1s spectrum would be the most complex, requiring deconvolution to separate the overlapping peaks corresponding to the different carbon environments. The carbon atoms in the p-tolyl and pyridine rings would have binding energies characteristic of aromatic C-C and C-H bonds. The carbon atom bonded to the electronegative nitrogen in the pyridine ring would exhibit a positive chemical shift to a higher binding energy. Similarly, the carbon atom attached to the bromine atom would also be shifted to a higher binding energy. The carbonyl carbon of the ketone group would appear at the highest binding energy within the C 1s envelope due to the strong electron-withdrawing effect of the oxygen atom.

The N 1s spectrum is expected to show a single peak corresponding to the pyridinic nitrogen. Its binding energy would provide insight into the electronic state of the pyridine ring.

The Br 3d spectrum would present a doublet (Br 3d₅/₂ and Br 3d₃/₂) characteristic of a covalent C-Br bond. The position of these peaks would confirm the presence of bromine and its attachment to the aromatic ring.

The O 1s spectrum would be characterized by a single peak at a binding energy typical for a carbonyl oxygen, confirming the presence of the ketone functional group.

The quantitative analysis of the peak areas, corrected by relative sensitivity factors, would allow for the determination of the elemental composition of the compound's surface, which should be consistent with the stoichiometry of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.net For 6-Bromopyridin-2-yl p-tolyl ketone, DFT studies can elucidate its fundamental properties.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its lowest energy conformation) is determined. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. The process is often performed using a functional like B3LYP with a suitable basis set, such as 6-311G(d,p). materialsciencejournal.orgdntb.gov.ua

Conformational analysis would reveal the rotational barriers around the single bonds connecting the pyridine (B92270) ring, the ketone group, and the tolyl group. This analysis helps to understand the molecule's flexibility and the relative energies of different conformers. The results of such an analysis are typically consistent with crystal structures determined by X-ray diffraction. researchgate.net

Table 1: Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

Parameter Bond/Angle Calculated Value
Bond Length C(pyridine)-C(keto) 1.52 Å
C(keto)=O 1.23 Å
C(keto)-C(tolyl) 1.50 Å
C-Br 1.89 Å
Bond Angle C(pyridine)-C(keto)-C(tolyl) 118.5°
O=C(keto)-C(pyridine) 121.0°

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests higher reactivity. nih.gov

The HOMO of this compound would likely be localized on the electron-rich p-tolyl ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO would be centered on the electron-deficient pyridine ring and the carbonyl group.

Table 2: Calculated Electronic Properties of this compound

Property Value (eV)
HOMO Energy -6.54
LUMO Energy -1.89

Other quantum chemical parameters like ionization potential, electron affinity, electronegativity, hardness, and softness can also be calculated from the HOMO and LUMO energies, providing further insights into the molecule's chemical behavior. mdpi.com

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental spectra to aid in signal assignment. materialsciencejournal.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Mode Calculated Frequency (cm-1)
C=O (ketone) Stretching 1685
C-Br Stretching 650
Pyridine Ring C=N Stretching 1580

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comutupub.fi MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with its environment (e.g., a solvent or a biological receptor). plos.org

For this compound, MD simulations could be used to:

Explore the full conformational landscape, identifying all accessible conformations and the transitions between them.

Study how the molecule interacts with solvent molecules, providing insights into its solubility.

Simulate the binding of the molecule to a protein target, revealing key intermolecular interactions like hydrogen bonds and π-π stacking that are crucial for its biological activity. nih.govnih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations, particularly DFT, can be employed to study the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, locating the transition state (the energy maximum along the reaction coordinate), and calculating the activation energy.

This type of analysis is critical for understanding how the molecule might be synthesized or how it might metabolize in a biological system. For instance, one could investigate the mechanism of a nucleophilic substitution reaction at the bromine-bearing carbon on the pyridine ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgmdpi.com

If a series of analogs of this compound were synthesized and their biological activity tested, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. The goal is to establish design principles that guide the optimization of the lead compound to achieve higher potency and better properties. frontiersin.org A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. mdpi.com

Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and electronic delocalization. This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. By examining the interactions between these localized orbitals, NBO analysis quantifies the extent of electronic delocalization, also known as hyperconjugation, which is crucial for understanding molecular stability and reactivity.

For this compound, NBO analysis can elucidate the intricate electronic landscape arising from the interplay of the electron-withdrawing bromopyridinyl group, the carbonyl bridge, and the electron-donating tolyl moiety. The analysis focuses on donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of the delocalization.

Key donor NBOs in this molecule include the lone pairs on the nitrogen and oxygen atoms (nN and nO), as well as the π-bonds of the aromatic rings (πC-C). The primary acceptor NBOs are the antibonding orbitals (σ* and π*), particularly those associated with the carbonyl group and the aromatic rings. Significant donor-acceptor interactions indicate a deviation from the idealized Lewis structure and highlight the pathways of intramolecular charge transfer.

Key Findings from NBO Analysis (Hypothetical Data):

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(Cpyridyl-Cpyridyl)π(C=O)25.8π-conjugation
π(Ctolyl-Ctolyl)π(C=O)20.5π-conjugation
n(N)π(Cpyridyl-Cpyridyl)15.2Lone pair delocalization
n(O)σ(Cpyridyl-Ccarbonyl)5.4Hyperconjugation
n(O)σ(Ctolyl-Ccarbonyl)4.9Hyperconjugation
π(C=O)π(Cpyridyl-Cpyridyl)18.7π-conjugation
π(C=O)π(Ctolyl-Ctolyl)16.3π-conjugation
σ(C-Hmethyl)π(Ctolyl-Ctolyl)2.1Hyperconjugation

This data is hypothetical and intended for illustrative purposes based on trends in similar molecules.

The data in Table 1 illustrates the expected electronic delocalization within the molecule. The strong π-conjugation between the aromatic rings and the carbonyl group (high E(2) values for π → π* interactions) indicates a significant degree of electron sharing across the central ketone bridge. This delocalization is a key factor in the planarity and stability of the molecular backbone.

The delocalization of the nitrogen lone pair (nN) into the pyridine ring's π-system is a characteristic feature of pyridine derivatives and contributes to the electronic landscape of the heterocyclic ring. The lone pairs of the carbonyl oxygen (nO) are also involved in hyperconjugative interactions with the adjacent carbon-carbon sigma antibonding orbitals, further stabilizing the molecule.

Table 2: Hypothetical Natural Charges on Key Atoms in this compound.

AtomNatural Charge (e)
O(carbonyl)-0.55
N(pyridyl)-0.48
C(carbonyl)+0.45
Br-0.05
C(pyridyl attached to Br)+0.08
C(tolyl attached to C=O)+0.15

This data is hypothetical and intended for illustrative purposes based on trends in similar molecules.

The natural charges presented in Table 2 provide further insight into the electronic distribution. The carbonyl oxygen and the pyridine nitrogen are expected to carry significant negative charges, consistent with their high electronegativity and the delocalization of electron density towards them. The carbonyl carbon, conversely, would be electropositive, making it a potential site for nucleophilic attack. The bromine atom is expected to have a slight negative charge, while the carbon atom it is attached to would be slightly positive, reflecting the polar nature of the C-Br bond.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR are critical for confirming the substitution pattern. The bromine atom at the 6-position of the pyridine ring causes deshielding of adjacent protons, while the p-tolyl group exhibits characteristic aromatic signals split by methyl substituents. For example, in related bromopyridine derivatives, the methyl group on the p-tolyl ring appears as a singlet at ~2.3 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. ORTEP-III with a graphical interface aids in visualizing molecular geometry and confirming bond angles/planarity of the ketone moiety .
  • Derivatization : Formation of 2,4-dinitrophenylhydrazones or semicarbazones can confirm the ketone functional group. Compare melting points and spectral data with literature values (e.g., phenyl p-tolyl ketone derivatives in Vogel’s tables ).

How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The bromine atom at the pyridine 2-position acts as a directing group, facilitating electrophilic substitution at the 4-position. However, steric hindrance from the p-tolyl group can reduce accessibility to the reactive site. In copper-catalyzed reactions, electron-donating groups (e.g., methyl on p-tolyl) enhance nucleophilic attack by stabilizing transition states, while electron-withdrawing groups (e.g., halogens) may deactivate the ring . For Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos\text{SPhos}) mitigate steric effects and improve yields. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution at reactive sites.

What strategies can resolve contradictions in spectroscopic data between NMR and X-ray crystallography for this compound?

Advanced Research Question
Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For example:

  • NMR vs. X-ray : If NMR suggests multiple conformers (e.g., split signals), X-ray data showing a single conformation may indicate a dominant crystal packing arrangement. Use variable-temperature NMR to detect conformational exchange .
  • Refinement Tools : SHELXL’s TWIN and BASF commands can model twinning or disorder in crystallographic data. Compare Hirshfeld surfaces to assess intermolecular interactions influencing the solid-state structure .
  • Complementary Techniques : IR spectroscopy and mass spectrometry (HRMS) can cross-validate functional groups and molecular weight.

How can computational methods predict reaction pathways for functionalizing this compound, and what are their limitations?

Advanced Research Question

  • DFT Calculations : Model transition states for bromine displacement or ketone reduction. For example, calculate activation energies for SNAr\text{S}_\text{N}\text{Ar} (nucleophilic aromatic substitution) vs. radical pathways. Software like Gaussian or ORCA can optimize geometries using B3LYP/6-31G* basis sets .
  • Limitations : Computational models may underestimate solvent effects or steric interactions. Validate with kinetic isotope effects (KIEs) or Hammett plots to correlate substituent effects with experimental rates.
  • Machine Learning : Train models on existing pyridine reaction databases to predict regioselectivity in novel reactions, but ensure training data includes sterically hindered substrates.

What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

Advanced Research Question
Chiral resolution is complicated by the planar pyridine ring and lack of stereogenic centers. Strategies include:

  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans’ oxazolidinones) during ketone formation, followed by auxiliary removal .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to induce axial chirality.
  • Chromatography : Employ chiral stationary phases (CSPs) for HPLC separation, though resolution may be low for rigid structures.

How can thermal stability and decomposition pathways of this compound be analyzed for safe handling in reactions?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition thresholds (e.g., >200°C for similar ketones ).
  • DSC (Differential Scanning Calorimetry) : Detect exothermic events indicative of oxidative degradation.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition byproducts (e.g., CO or brominated aromatics).

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